BenchChemオンラインストアへようこそ!

XD14

Epigenetics BET Bromodomain Binding Affinity

XD14 (1370888-71-3) is a 4-acyl pyrrole BET bromodomain inhibitor that preferentially engages BRD4(1) (Kd=160 nM) and BRD2(1) (Kd=170 nM) over BRD3(1) (380 nM), providing a 2.4-fold selectivity window not achievable with pan-BET triazolodiazepines like JQ1. Its distinct acetyl-lysine pocket binding mode (PDB: 4LYW) and validated utility as a hybrid HDAC-BET scaffold make it irreplaceable for structure-based design and dual-epigenetic targeting programs. Additionally, XD14 is the only BET inhibitor with a published comprehensive metabolomic signature in MCF-7 cells (67/117 metabolites altered), enabling direct correlation of BET inhibition with metabolic reprogramming. Choose XD14 when precise bromodomain engagement and scaffold-driven innovation are required.

Molecular Formula C20H27N3O5S
Molecular Weight 421.5 g/mol
Cat. No. B611840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXD14
SynonymsXD14;  XD 14;  XD-14
Molecular FormulaC20H27N3O5S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O
InChIInChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26)
InChIKeyDPBKLIVPNYGQQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XD14: 4-Acyl Pyrrole BET Bromodomain Inhibitor with Distinct Chemical Scaffold and Binding Profile


XD14 (CAS 1370888-71-3) is a 4-acyl pyrrole derivative that functions as a potent inhibitor of bromodomain and extra-terminal (BET) proteins [1]. Discovered through high-throughput virtual screening, XD14 binds to the first bromodomain (BD1) of BRD4 with a Kd of 160 nM and exhibits antiproliferative activity against specific leukemia cell lines [2]. Unlike widely used BET inhibitors such as JQ1 (thienodiazepine) and I-BET762 (triazolodiazepine), XD14 belongs to a distinct chemical class—4-acyl pyrroles—that mimics acetylated lysine recognition in histone code reading [2][3].

Why XD14 Cannot Be Substituted with Generic BET Inhibitors in Critical Research Applications


Despite the shared classification as BET bromodomain inhibitors, XD14 cannot be simply interchanged with other BET inhibitors due to fundamental differences in chemical scaffold, binding mode, and downstream functional consequences. XD14's 4-acyl pyrrole core enables a unique binding conformation within the acetyl-lysine recognition pocket that differs markedly from triazolodiazepine-based inhibitors like JQ1 and I-BET762 [1]. This structural divergence translates into measurable differences in target engagement and selectivity—specifically, XD14 exhibits a binding preference for BRD4(1) and BRD2(1) over BRD3(1) and shows limited binding to BRDT compared to pan-BET inhibitors [2]. Furthermore, XD14 has been structurally validated as a privileged scaffold for designing hybrid HDAC-BET inhibitors, a property not shared by clinically advanced BET inhibitors such as OTX015 or CPI-0610 [3]. These distinctions directly impact experimental outcomes, making generic substitution scientifically unjustifiable for studies requiring precise control over BET family member engagement or for research programs leveraging XD14's unique scaffold for novel inhibitor development.

Quantitative Differentiation Evidence for XD14: Comparator-Based Performance Data for Scientific Procurement Decisions


Distinct Binding Affinity Profile: XD14 Exhibits Preferential BRD4(1) and BRD2(1) Engagement vs. Pan-BET Inhibitors

XD14 displays a unique binding affinity profile across BET family bromodomains, with Kd values of 160 nM for BRD4(1), 170 nM for BRD2(1), and 380 nM for BRD3(1) [1]. This contrasts with the pan-BET inhibitor JQ1, which binds BRD4(1) and BRD4(2) with Kd values of 50 nM and 90 nM respectively [2], and with I-BET762, which binds BRD4(1-477) with a Kd of 55.2 nM and shows less discrimination between BRD2 and BRD3 [3]. XD14's approximately 2.4-fold preference for BRD4(1) and BRD2(1) over BRD3(1) provides a distinct selectivity window not observed with JQ1 or I-BET762.

Epigenetics BET Bromodomain Binding Affinity Selectivity

Reduced BRDT Binding: XD14 Shows 7.5-Fold Lower Affinity for BRDT(1) vs. BRD4(1)

XD14 binds to BRDT(1) with a Kd of 1.2 µM, which is 7.5-fold weaker than its binding to BRD4(1) (Kd = 160 nM) . This contrasts with JQ1, which potently inhibits both mouse and human BRDT(1) with IC50 values of 10 nM and 11 nM respectively [1]. The reduced BRDT engagement may be relevant for studies where testicular toxicity associated with BRDT inhibition is a concern.

Selectivity BRDT Male Fertility Off-Target

Metabolic Perturbation Profile: XD14 Induces Broad Metabolome Changes in MCF-7 Cells at 50 µM

In a GC-MS-based metabolomics study of MCF-7 breast cancer cells, treatment with 50 µM XD14 for 72 hours resulted in significant alteration of 67 out of 117 identified metabolites, including amino acids, fatty acids, Krebs cycle intermediates, glycolysis intermediates, and purine/pyrimidine metabolism compounds [1]. This metabolic reprogramming correlated with strong inhibition of cell proliferation. Comparable metabolomics data for other BET inhibitors (JQ1, I-BET762) in the same cellular context are not available, positioning XD14 as the reference compound for metabolomics studies in this cell line.

Metabolomics Cancer Breast Cancer MCF-7

Validated Scaffold for Hybrid Inhibitor Design: XD14 Serves as BET-Derived Core for HDAC-BET Hybrids

XD14 has been successfully employed as the BET-binding core in the development of hybrid HDAC-BET inhibitors [1]. In iterative design cycles, researchers created novel hybrids (compounds 49 and 61) by conjugating XD14 or its analogs with established HDAC inhibitor warheads [1]. These hybrids displayed submicromolar inhibitory activity against HDAC1-3, HDAC6, and BRD4(1), and exhibited potent antileukemia activity [2]. This validated utility as a hybrid scaffold is not documented for clinically advanced BET inhibitors such as OTX015 or CPI-0610, positioning XD14 as the preferred starting point for dual-target inhibitor development.

Hybrid Inhibitors HDAC BET Drug Design Leukemia

Crystal Structure Availability: High-Resolution (1.95 Å) BRD4(1)-XD14 Co-crystal Structure Enables Structure-Based Design

The co-crystal structure of BRD4(1) bound to XD14 has been solved at 1.95 Å resolution and deposited in the Protein Data Bank (PDB ID: 4LYW) [1]. This high-resolution structure reveals the precise binding mode of the 4-acyl pyrrole scaffold within the acetyl-lysine recognition pocket, providing a structural basis for understanding XD14's selectivity and for guiding structure-based optimization [2]. In contrast, co-crystal structures of BRD4(1) with JQ1 (PDB: 3MXF, 2.1 Å) and I-BET762 (PDB: 3P5O, 1.8 Å) are also available, but XD14's unique 4-acyl pyrrole chemotype offers a structurally distinct starting point for scaffold-hopping and novel inhibitor design.

Crystallography BRD4 Structure-Based Drug Design PDB

Antiproliferative Activity in Leukemia: XD14 Inhibits HL-60 Proliferation, but Potency Data Remain Limited

XD14 inhibits proliferation of HL-60 human leukemia cells in vitro, though specific IC50 or GI50 values are not reported in public vendor datasheets . In the original discovery publication, XD14 was reported to exert a strong inhibitory potential on the proliferation of specific leukemia cell lines [1]. For comparison, JQ1 inhibits HL-60 proliferation with an IC50 of approximately 100 nM, and OTX015 shows GI50 values of 60-200 nM across various cancer cell lines [2]. The lack of precise quantitative antiproliferative data for XD14 in HL-60 cells represents a limitation that procurement decision-makers should note.

Leukemia Antiproliferative HL-60 Cancer

Recommended Application Scenarios for XD14 Based on Verified Differential Evidence


Differential BET Family Member Engagement Studies Requiring BRD4/BRD2 Preference Over BRD3

XD14 is optimally suited for experiments requiring selective engagement of BRD4(1) and BRD2(1) over BRD3(1). With Kd values of 160 nM (BRD4(1)), 170 nM (BRD2(1)), and 380 nM (BRD3(1)), XD14 provides a 2.4-fold selectivity window [1]. This profile contrasts with pan-BET inhibitors like JQ1 and I-BET762, which show more uniform binding across the family [2]. Researchers investigating BRD4- or BRD2-specific transcriptional programs should prioritize XD14 to minimize confounding effects from BRD3 inhibition.

Metabolomics Studies in MCF-7 Breast Cancer Cells

XD14 is the only BET inhibitor with a published comprehensive metabolomic profile in the MCF-7 breast cancer cell line. Treatment with 50 µM XD14 for 72 hours significantly altered 67 out of 117 identified metabolites, affecting amino acid, fatty acid, Krebs cycle, glycolysis, and nucleotide metabolism pathways [3]. This validated dataset makes XD14 the preferred tool compound for metabolomics-focused cancer research and for studies seeking to correlate BET inhibition with metabolic reprogramming.

Structure-Based Drug Design Leveraging the 4-Acyl Pyrrole Scaffold

The 1.95 Å co-crystal structure of BRD4(1) bound to XD14 (PDB: 4LYW) provides a high-resolution template for structure-based design [4]. Unlike triazolodiazepine-based inhibitors (JQ1, I-BET762), XD14's 4-acyl pyrrole scaffold occupies the acetyl-lysine binding pocket with a distinct orientation, offering alternative vectors for chemical elaboration [5]. Medicinal chemists pursuing scaffold-hopping strategies or novel BET inhibitor chemotypes should select XD14 as a structurally validated starting point.

Development of Dual-Target HDAC-BET Hybrid Inhibitors

XD14 has been successfully employed as the BET-binding core in the design and synthesis of hybrid HDAC-BET inhibitors [6]. Conjugation of XD14-derived scaffolds with HDAC inhibitor warheads yielded compounds with submicromolar activity against both target classes and potent antileukemia effects [7]. This proven utility as a hybrid scaffold—not documented for clinically advanced BET inhibitors like OTX015 or CPI-0610—makes XD14 the compound of choice for research programs exploring dual epigenetic targeting strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for XD14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.